
2-Methyl-1,4-oxazepane hydrochloride
Vue d'ensemble
Description
“2-Methyl-1,4-oxazepane hydrochloride” is a chemical compound with the molecular formula C6H13NO . It has a molecular weight of 115.18 . It is stored at room temperature and is available in liquid form .
Synthesis Analysis
The synthesis of compounds similar to “2-Methyl-1,4-oxazepane hydrochloride”, such as morpholines, has been extensively studied . Generally, 1,2-amino alcohols and their derivatives are the most common starting materials for the preparation of these compounds . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .
Molecular Structure Analysis
The InChI code for “2-Methyl-1,4-oxazepane hydrochloride” is 1S/C6H13NO/c1-6-5-7-3-2-4-8-6/h6-7H,2-5H2,1H3 . This code provides a unique identifier for the compound, which can be used to generate its molecular structure.
Physical And Chemical Properties Analysis
“2-Methyl-1,4-oxazepane hydrochloride” is a liquid at room temperature . It has a molecular weight of 115.18 . The InChI code for this compound is 1S/C6H13NO/c1-6-5-7-3-2-4-8-6/h6-7H,2-5H2,1H3 .
Applications De Recherche Scientifique
Synthesis and Application in Drug Abuse Treatment
2-Methyl-1,4-oxazepane hydrochloride plays a role in the synthesis of mGluR5 antagonists, aimed at treating drug abuse. The versatility of its intermediate, 2-methyl-4-[(trimethylsilyl)ethynyl]oxazole, facilitates the production of oxazole analogues through a modified Sonogashira coupling reaction. This process is significant for creating compounds with potential therapeutic applications in addiction treatment (Iso & Kozikowski, 2006).
Facilitating Syntheses of Oxazolines and Thiazolines
The compound aids in the microwave-assisted syntheses of oxazolines and thiazolines, showcasing high yields and efficiency. This method, leveraging N-acylbenzotriazoles, highlights a novel application in the rapid and convenient preparation of these heterocycles, important for various pharmaceutical and chemical syntheses (Katritzky et al., 2004).
Enabling Chemical Kinetics and Process Optimization in API Synthesis
In the context of active pharmaceutical ingredient (API) synthesis, 2-Methyl-1,4-oxazepane hydrochloride contributes to optimizing chemical kinetics and process efficiency. The study focused on the synthesis of a benzazepine heterocyclic compound demonstrates the importance of understanding complex reaction networks to improve API production processes (Grom et al., 2016).
Contributions to Coordination Chemistry
The coordination chemistry of oxazoline ligands, including derivatives from 2-Methyl-1,4-oxazepane hydrochloride, is crucial for developing chiral auxiliaries in asymmetric syntheses. These compounds offer versatile ligand design, easy synthesis, and modulation of chiral centers, essential for transition metal-catalyzed organic syntheses (Gómez et al., 1999).
Potential in Photostabilizing Additives for Polymer Films
Research on 1,3-oxazepine compounds, including those related to 2-Methyl-1,4-oxazepane hydrochloride, explores their use as photostabilizing additives for poly(methyl methacrylate) (PMMA) films. This application underlines the importance of such compounds in enhancing the durability and performance of polymer materials in various industrial applications (Hameed, 2012).
Mécanisme D'action
The mode of action of a morpholine would depend on its specific structure and the functional groups present. In general, morpholines can act as nucleophiles, reacting with electrophiles to form new bonds .
The biochemical pathways affected by a morpholine would also depend on its specific structure and the cells or organisms it interacts with. It could potentially interact with a variety of enzymes, receptors, or other proteins, altering their function and affecting downstream biochemical pathways .
The pharmacokinetics of a morpholine would depend on factors such as its solubility, stability, and the presence of functional groups that could be metabolized by the body. These factors would influence its absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability .
The result of action of a morpholine would depend on its specific targets and mode of action. It could potentially have a variety of effects at the molecular and cellular level, depending on the biochemical pathways it affects .
The action environment of a morpholine could be influenced by factors such as pH, temperature, and the presence of other molecules. These factors could affect the stability of the morpholine and its ability to interact with its targets .
Propriétés
IUPAC Name |
2-methyl-1,4-oxazepane;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.ClH/c1-6-5-7-3-2-4-8-6;/h6-7H,2-5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQJCJLLZNQHMCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCCO1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

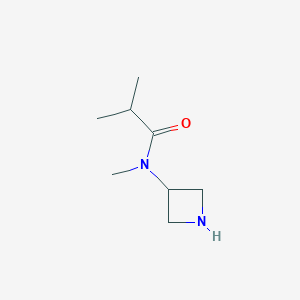
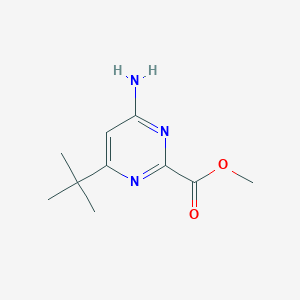

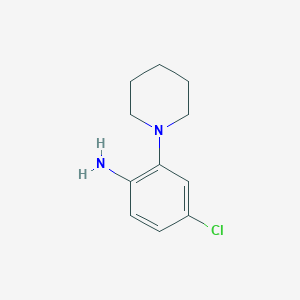
![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,2-oxazolidin-4-ol](/img/structure/B1530360.png)
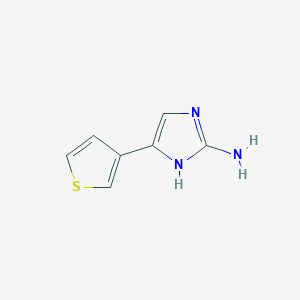
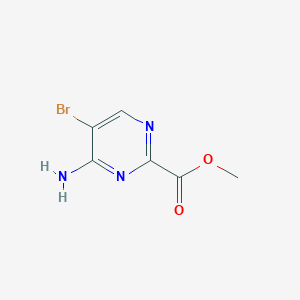
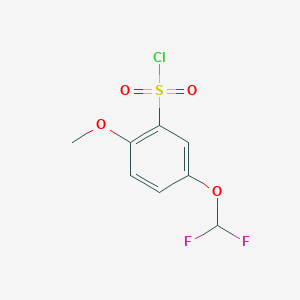
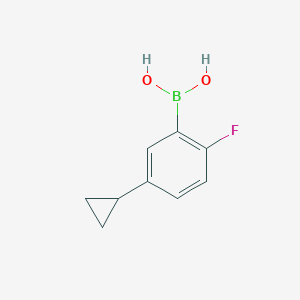
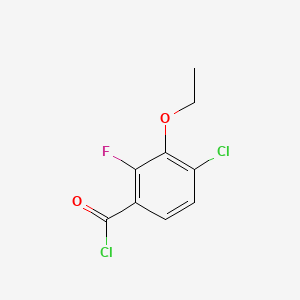
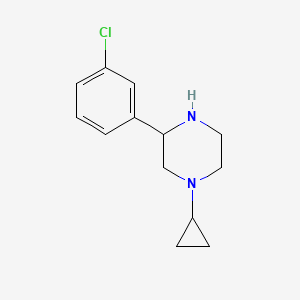
![4-{8-Oxa-3-azabicyclo[3.2.1]octan-3-yl}aniline](/img/structure/B1530372.png)
![Methyl 4-{[4-(trifluoromethyl)pyridin-2-yl]oxy}benzoate](/img/structure/B1530373.png)
![5-methyl-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one](/img/structure/B1530375.png)